![molecular formula C17H22N2O3 B4431376 N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B4431376.png)
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide, commonly known as SBI-0206965, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in the treatment of various diseases. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action for N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide involves the inhibition of various signaling pathways. In cancer cells, it inhibits the Chk1 pathway, which is involved in DNA damage response and cell cycle regulation. In inflammatory cells, it inhibits the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cancer cells and induces cell cycle arrest. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and inhibits the activation of the NLRP3 inflammasome. In neurodegenerative disorders, it protects against neuronal damage by inhibiting the activation of microglia and astrocytes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for the Chk1 pathway and NLRP3 inflammasome. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in research. One direction is the development of more potent and selective inhibitors of the Chk1 pathway and NLRP3 inflammasome. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, the potential use of this compound in preclinical and clinical studies should be explored.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the checkpoint kinase 1 (Chk1) pathway. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. In neurodegenerative disorder research, it has been found to protect against neuronal damage by inhibiting the activation of microglia and astrocytes.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-ethylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-6-8-13(9-7-12)21-11-16(20)18-15-10-14(22-19-15)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIZUXAPDIYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.